molecular formula C19H32O3 B1217650 7-Oxa-13-prostynoic acid CAS No. 22707-29-5

7-Oxa-13-prostynoic acid

Cat. No.: B1217650
CAS No.: 22707-29-5
M. Wt: 308.5 g/mol
InChI Key: LMIVPBDTHGWOLX-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxa-13-prostynoic acid is a synthetic analogue of prostanoic acid, the core chemical structure from which prostaglandins are derived . This compound has been utilized in life science research as a tool to study the complex roles of prostaglandins in various biological systems. Early research investigated its application as a potential prostaglandin antagonist, particularly in studies of ovarian function , luteinizing hormone (LH) action, and adrenal glucocorticoid production . Its effects have also been examined on vascular smooth muscle, contributing to the understanding of prostaglandin-mediated vascular responses . The precise mechanism of action of this compound has been a subject of scientific inquiry. While some studies initially characterized it as a prostaglandin antagonist, subsequent research has indicated that its effects may not be specific. For instance, some studies found that it could not block the effects of prostaglandins without exhibiting significant inherent, non-specific effects on cellular metabolism, such as inhibiting protein synthesis . Therefore, researchers should be aware that its actions in biological models may be complex and extend beyond simple receptor blockade. This compound is presented for use in fundamental research applications. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22707-29-5

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

6-[(1S,2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid

InChI

InChI=1S/C19H32O3/c1-2-3-4-5-6-8-12-17-13-11-14-18(17)22-16-10-7-9-15-19(20)21/h17-18H,2-7,9-11,13-16H2,1H3,(H,20,21)/t17-,18-/m0/s1

InChI Key

LMIVPBDTHGWOLX-ROUUACIJSA-N

SMILES

CCCCCCC#CC1CCCC1OCCCCCC(=O)O

Isomeric SMILES

CCCCCCC#C[C@H]1CCC[C@@H]1OCCCCCC(=O)O

Canonical SMILES

CCCCCCC#CC1CCCC1OCCCCCC(=O)O

Synonyms

7-oxa-13-prostynoic acid
7-oxa-13-prostynoic acid, (1S-trans)-isomer
7-oxa-13-prostynoic acid, (trans)-isomer
7-oxa-13-prostynoic acid, (trans-(+))-isome

Origin of Product

United States

Chemical Synthesis and Analog Development

Methodologies for the Chemical Synthesis of 7-Oxa-13-prostynoic Acid

The chemical synthesis of this compound, a notable prostaglandin (B15479496) analog, leverages established strategies in prostanoid chemistry, often involving the stereocontrolled construction of the characteristic five-membered ring and the subsequent introduction of the α- and ω-side chains. A common conceptual approach involves the use of a cyclopentane (B165970) core with appropriate functionalization to allow for the sequential attachment of the two side chains.

One of the foundational strategies in prostaglandin synthesis, which can be adapted for 7-oxaprostaglandins, is the Corey lactone route . This method provides excellent stereochemical control. nih.govrsc.orgresearchgate.net The synthesis would commence with a suitable protected Corey lactone derivative, a bicyclic intermediate that already contains several of the required stereocenters of the final prostaglandin structure.

A plausible synthetic sequence for this compound would begin with a modified cyclopentenone precursor. The key transformation involves the introduction of the seven-carbon α-chain, which contains the carboxylic acid moiety. The "oxa" substitution at the 7-position is achieved by employing a reagent that incorporates an ether linkage. For instance, the synthesis of related 7-oxaprostaglandins has been accomplished starting from all-cis-1,2-epoxycyclopentane-3,5-diol. rsc.orgrsc.org

The general steps would include:

Formation of the Cyclopentane Core: Starting with a suitable cyclopentane derivative, often derived from a Diels-Alder reaction or from chiral pool starting materials like D-glucose, to establish the correct stereochemistry of the substituents on the five-membered ring. uj.ac.za

Introduction of the α-Chain: The α-chain, a seven-carbon chain terminating in a carboxylic acid (or its ester precursor), is typically introduced via nucleophilic opening of an epoxide or by alkylation of an appropriate enolate. To achieve the 7-oxa functionality, a reagent such as a 6-hydroxy-heptanoate derivative could be employed.

Introduction of the ω-Chain: The ω-chain, which for this compound contains a triple bond, is generally installed through a Wittig-type reaction or by the addition of an organometallic reagent (e.g., an alkynylcuprate) to an aldehyde functionality on the cyclopentane ring. rsc.org

Final Modifications: Deprotection of any protecting groups and purification of the final product.

A specific synthesis of (±)-7-oxaprostaglandin F1α, a closely related compound, was achieved in a stereospecific manner for all but the final step of introducing the 15-hydroxyl group. rsc.orgrsc.org This synthesis utilized all-cis-1,2-epoxycyclopentane-3,5-diol as a key starting material, highlighting the importance of a stereochemically defined cyclopentane core. rsc.org

Synthesis of Structural Analogs and Derivatives for Research

The development of structural analogs of this compound has been a fertile area of research, primarily driven by the desire to create more potent and selective thromboxane (B8750289) A2 (TXA2) receptor antagonists. nih.govnih.gov Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its antagonists have potential therapeutic applications in cardiovascular diseases.

The synthesis of these analogs often involves modifications at several key positions of the prostynoic acid scaffold:

The Cyclopentane Ring: Modifications to the cyclopentane core, such as the introduction of different substituents or the alteration of stereochemistry, can significantly impact biological activity. For example, the synthesis of 9,11-azo-13-oxa-15-hydroxyprostanoic acid, a potent inhibitor of platelet aggregation, involved the creation of an azo-bridged bicyclic system. nih.gov

The α-Chain: The carboxylic acid group is generally considered essential for activity, mimicking the natural prostaglandin structure. However, the length and composition of the chain can be varied.

The ω-Chain: The ω-chain offers significant opportunities for modification to enhance potency and selectivity. This includes altering the length of the chain, the position and nature of the unsaturation (e.g., double versus triple bonds), and the introduction of aromatic rings.

An example of analog development is the synthesis of 13-oxa-prostanoids of the F series. google.com These syntheses often start from readily available chiral precursors to ensure the correct stereochemistry in the final products.

Analog Type Key Structural Modification Purpose of Synthesis Reference
9,11-Azo-13-oxa-15-hydroxyprostanoic acidReplacement of C9-C11 with an azo bridgeTo create a potent inhibitor of thromboxane synthetase and a TXA2 receptor antagonist nih.gov
13-Oxa-prostaglandin F seriesVariation of substituents on the ω-chainTo explore structure-activity relationships for biological activity google.com
Pyrazolotriazinyl alkanoic acidsReplacement of the cyclopentane ring with a bicyclic heterocyclic systemTo develop novel thromboxane A2 biosynthesis inhibitors nih.gov
Tetrahydronaphthalene derivativesReplacement of the prostanoic acid scaffold with a tetrahydronaphthalene coreTo create thromboxane receptor antagonists

Stereochemical Considerations in Synthesis and Biological Activity

The biological activity of prostaglandins (B1171923) and their analogs is highly dependent on their stereochemistry. nih.govresearchgate.netlsu.edu Therefore, stereocontrolled synthesis is of paramount importance in the preparation of this compound and its derivatives.

The key stereochemical features of prostanoids include:

The relative stereochemistry of the substituents on the cyclopentane ring: The arrangement of the α- and ω-chains and any hydroxyl groups on the five-membered ring is critical for receptor binding. The Corey lactone approach is particularly effective in establishing the correct relative stereochemistry of these substituents early in the synthetic sequence. nih.gov

The absolute stereochemistry (enantiomeric form): Often, only one enantiomer of a prostaglandin analog exhibits the desired biological activity. Enantiomerically pure starting materials, such as those derived from the chiral pool (e.g., D-glucose), or the use of asymmetric reactions are employed to ensure the synthesis of the correct enantiomer. uj.ac.za

The geometry of double bonds: In analogs containing double bonds in the side chains, the cis or trans geometry can profoundly influence activity.

The relationship between stereochemistry and biological activity is evident in the specific binding of these molecules to their target receptors. For instance, the development of thromboxane A2 receptor antagonists has shown that the spatial arrangement of key functional groups must complement the binding site on the receptor. A good correlation has been observed between the spatial configurations of prostaglandin H2 (the natural substrate for thromboxane synthase) and potent synthetic inhibitors. nih.gov The design of effective analogs often involves creating molecules that can adopt a similar three-dimensional shape to the natural ligand, thereby enabling competitive binding to the receptor.

Molecular Mechanisms of Action

Antagonistic Activity at Prostaglandin (B15479496) Receptors

7-Oxa-13-prostynoic acid (7-OPA) is a synthetic prostaglandin analogue that exhibits complex interactions with prostaglandin receptors, acting as both a partial agonist and an antagonist. karger.comkarger.com Its effects are tissue-dependent and vary based on the specific prostaglandin receptor subtype present.

Competitive Inhibition of Prostaglandin E Receptors (EP Receptors)

7-OPA has been shown to be a competitive inhibitor of prostaglandin E (PGE) receptors. nih.gov In studies on human astrocytoma cells, 7-OPA was found to block the effects of PGE1. nih.gov This antagonistic activity is also observed in other cell types. For instance, in isolated rabbit aortic and canine renal arterial strips, 7-OPA at a concentration of 10⁻⁵ M inhibited contractions induced by PGE2. karger.comkarger.com This suggests that 7-OPA competes with PGE2 for binding to its receptors on vascular smooth muscle. karger.com Furthermore, research on mouse ovaries has demonstrated that 7-OPA competitively blocks the stimulatory effects of both PGE1 and PGE2 on the formation of adenosine (B11128) 3',5'-monophosphate (cAMP). nih.gov

In studies on bovine corpus luteum cell membranes, 7-OPA inhibited the binding of ³H-PGE1, providing further evidence of its interaction with PGE receptors. researchgate.net Similarly, in rat osteogenic sarcoma cells, 7-OPA was among the prostaglandin antagonists that inhibited PGE2-stimulated cAMP production. researchgate.net

It is important to note that the antagonistic effects of 7-OPA can be specific. For example, in one study, it inhibited ³H-PGE1 binding but not the binding of human chorionic gonadotropin (HCG), suggesting that it acts on specific prostaglandin receptor sites. researchgate.netresearchgate.net

Interactions with Other Prostanoid Receptor Subtypes

Beyond its effects on EP receptors, 7-OPA also interacts with other prostanoid receptor subtypes, most notably the prostaglandin F (FP) receptor. However, its affinity for these receptors appears to be significantly lower. In studies on bovine corpus luteum cell membranes, 7-OPA was found to be a weak competitive inhibitor of the interaction between prostaglandin F2α (PGF2α) and its receptor. capes.gov.brnih.gov The affinity of 7-OPA for PGF2α receptors was estimated to be 3,000- to 10,000-fold less than that of PGF2α itself. nih.gov

In functional studies, 7-OPA has demonstrated antagonistic effects against PGF2α-induced contractions in isolated rabbit aortic strips. karger.com However, the antagonism was not as complete as that observed against PGE2, with the dose-response curve for PGF2α being shifted to the right in the presence of 7-OPA. karger.com This indicates a quantitative difference in its antagonistic potency between EP and FP receptors. karger.com

Research on human astrocytoma cells showed that the prostaglandin receptor in these cells recognized PGE1, PGE2, and PGA1, but not PGF2α, and that 7-OPA could block the effects of PGE1. nih.gov This suggests a degree of selectivity in its antagonistic actions.

Characterization of Receptor Binding Affinity and Dissociation Constants

The binding affinity and dissociation constants of 7-OPA for various prostaglandin receptors have been characterized in several studies. In bovine corpora lutea, 7-OPA was identified as a weak competitive inhibitor of PGF2α binding. capes.gov.brnih.gov

A study on bovine corpus luteum cell membranes reported two classes of PGF2α binding sites with apparent dissociation constants (Kds) of 1.6 x 10⁻⁹ M and 2.4 x 10⁻⁸ M. nih.gov In this system, 7-OPA displayed a significantly lower affinity for these receptors, approximately 3,000 to 10,000 times less than PGF2α. nih.gov

Kinetic studies on the interaction of 7-OPA with prostaglandin receptors in mouse ovaries suggested a competitive mode of inhibition against PGE1 and PGE2. nih.gov In rabbit intestinal epithelial cells, kinetic analysis indicated the presence of two distinct prostaglandin receptor sites—one for activation and one for inhibition—with 7-OPA being recognized at both in a concentration-dependent manner. nih.govpnas.org The inhibition constant for 7-OPA was found to be similar to that of prostaglandin A1, suggesting they act at the same inhibitory site. nih.govpnas.org

Table 1: Receptor Binding and Antagonistic Effects of this compound

Tissue/Cell Type Receptor(s) Targeted Observed Effect Reference(s)
Human Astrocytoma Cells PGE Receptors Blocks effects of PGE1 nih.gov
Rabbit Aortic & Canine Renal Arterial Strips PGE2 & PGF2α Receptors Inhibits PGE2 and PGF2α induced contractions karger.comkarger.com
Mouse Ovary PGE1 & PGE2 Receptors Competitively blocks cAMP formation nih.gov
Bovine Corpus Luteum PGF2α Receptors Weak competitive inhibitor of PGF2α binding capes.gov.brnih.gov

Modulation of Adenylate Cyclase Activity

This compound has been shown to modulate the activity of adenylate cyclase, a key enzyme in cellular signaling that catalyzes the conversion of ATP to cyclic AMP (cAMP). Its effects are complex, involving both inhibition of basal and stimulated adenylate cyclase activity, as well as differential effects depending on the stimulating agonist.

Inhibition of Basal and Stimulated Adenylate Cyclase

In rabbit intestinal epithelial cells, 7-OPA exhibits a concentration-dependent dual action on adenylate cyclase. nih.govpnas.org At lower concentrations (less than 45 µg/ml), it can cause activation, while at higher concentrations, it leads to inhibition. nih.govpnas.org This inhibitory effect at higher concentrations overrides the enzyme activation produced by various stimuli, including Escherichia coli enterotoxin, prostaglandin E1 (PGE1), and sodium fluoride (B91410), suggesting that 7-OPA acts on a primary regulatory site of the enzyme. nih.govpnas.org

However, in homogenates of the renal medulla and papilla of the golden hamster, 7-OPA (at 10⁻⁴ M) had no effect on basal adenylate cyclase activity or on the stimulation induced by sodium fluoride. scite.ainih.gov Similarly, in isolated prepubertal rat ovaries, 7-OPA at concentrations exceeding 25 µg/ml did not antagonize the PGE1 effect on lactic acid production but did inhibit protein synthesis. nih.gov

Differential Effects on Adenylate Cyclase Activation by Various Agonists

The modulatory effects of 7-OPA on adenylate cyclase are highly dependent on the agonist used to stimulate the enzyme. In isolated bovine thyroid cells, 7-OPA inhibited the stimulation of adenylate cyclase by both PGE1, PGE2, and thyrotropin (TSH). oup.com

In studies on renal adenylate cyclase from the golden hamster, both PGE1 and 7-OPA inhibited the enzymatic response to vasopressin, particularly at low concentrations of the peptide hormone. nih.gov This suggests an interaction with the coupling mechanism between the hormone receptor and the adenylate cyclase enzyme. nih.gov

In human astrocytoma cells, where adenylate cyclase is stimulated by catecholamines, prostaglandins (B1171923), and adenosine, the effects of PGE1 are specifically blocked by 7-OPA in a rapid and reversible manner. nih.gov This selective blockade indicates that 7-OPA interacts with the prostaglandin receptor-adenylate cyclase complex without affecting the stimulation by other agonists like catecholamines. nih.gov

Furthermore, in rabbit intestinal epithelial cells, when adenylate cyclase is saturated with PGE1, no further activation by 7-OPA can be elicited, indicating that both molecules act at the same activation site. nih.govpnas.org Conversely, the inhibitory action of 7-OPA at higher concentrations is similar to that of prostaglandin A1, suggesting they share a common inhibitory site that is distinct from the activation site. nih.govpnas.org

Table 2: Modulation of Adenylate cyclase by this compound

Tissue/Cell Type Agonist Effect of this compound Reference(s)
Rabbit Intestinal Epithelial Cells Basal, E. coli enterotoxin, PGE1, NaF Activation at low concentrations, inhibition at high concentrations nih.govpnas.org
Golden Hamster Renal Medulla/Papilla Basal, NaF, Vasopressin No effect on basal or NaF-stimulated activity; inhibits vasopressin-stimulated activity scite.ainih.gov
Bovine Thyroid Cells PGE1, PGE2, TSH Inhibition of agonist-stimulated activity oup.com
Human Astrocytoma Cells PGE1, Catecholamines, Adenosine Selectively blocks PGE1-stimulated activity nih.gov

Influence on Cyclic AMP (cAMP) Production

This compound is widely recognized in scientific literature as a prostaglandin antagonist. Its primary mechanism of action involves the competitive inhibition of prostaglandin-stimulated cyclic AMP (cAMP) formation. tandfonline.comnih.gov The compound has been instrumental in elucidating the role of prostaglandins as mediators in various biological processes.

In studies on isolated mouse ovaries, this compound was found to block the effects of both Prostaglandin E₁ (PGE₁) and Luteinizing Hormone (LH) on the formation of ovarian cAMP. nih.gov Similarly, in Cloudman S91 melanoma cells, it antagonizes the activation of adenylate cyclase by both Melanotropin (MSH) and Prostaglandin E₁ (PGE₁). However, its efficacy and specificity can vary depending on the tissue and the stimulating agent. For instance, in studies using the isolated rat ovary, this compound did not consistently act as a pure prostaglandin antagonist; it exhibited its own marked inherent effects on metabolism, such as stimulating lactic acid production while inhibiting protein synthesis at certain concentrations. nih.gov In this model, it failed to antagonize the PGE₁ effect on lactic acid production. nih.gov

Furthermore, research on ovarian tissues has yielded conflicting results regarding its effect on hormone-stimulated cAMP production. In porcine granulosa cells and rat ovarian tissue, this compound did not inhibit LH-stimulated cAMP formation. annualreviews.org A similar lack of inhibition on LH- or PGE₂-stimulated cAMP formation was observed in whole rat ovaries in another study. weizmann.ac.il In contrast, it was noted to block the rise in cAMP induced by follicle-stimulating hormone (FSH) in rat testes.

In human synovial fibroblasts, this compound was identified as a more effective inhibitor of the cAMP response induced by bradykinin (B550075) than the response induced by PGE₁. nih.gov This suggests a complex interaction with different signaling inputs to the cAMP pathway. The antagonistic action often requires a significantly higher concentration of this compound compared to the agonist, a characteristic noted in its evaluation on isolated smooth muscle. annualreviews.org

Table 1: Effects of this compound on cAMP Production

Cell/Tissue TypeStimulating AgentObserved Effect of this compoundReference(s)
Mouse OvaryPGE₁, LHBlocked cAMP formation nih.gov
Rat OvaryPGE₁Did not antagonize effect on lactic acid production; inhibited protein synthesis nih.gov
Rat Ovary (whole)LH, PGE₂Did not inhibit cAMP formation weizmann.ac.il
Porcine Granulosa CellsLHNo inhibitory effect observed annualreviews.org
Rat TestesFSHBlocked the rise of cAMP
Cloudman S91 Melanoma CellsMSH, PGE₁Antagonized cyclase activation
Human Synovial FibroblastsBradykinin, PGE₁Abrogated bradykinin-induced cAMP response; less effective against PGE₁ nih.gov

Interaction with Signaling Pathways

Effects on Intracellular Calcium Flux (Indirectly via cAMP)

Direct studies detailing the effects of this compound on intracellular calcium (Ca²⁺) flux are not prominent in the literature. However, its influence can be inferred through its well-established antagonism of prostaglandin signaling, which is known to intersect with Ca²⁺ mobilization. The interplay between cAMP and Ca²⁺ is a fundamental aspect of cell signaling, where the pathways can be interdependent and modulate each other. nih.govfrontiersin.org

Prostaglandin E₂ (PGE₂) can activate multiple signaling pathways, leading to both the generation of cAMP and an increase in intracellular Ca²⁺. nih.govnih.gov For example, in the rabbit cortical collecting duct, PGE₂ inhibits sodium transport predominantly by increasing intracellular calcium. nih.gov In some cellular systems, calcium transients have been shown to trigger the release of PGE₂, which then acts on neighboring cells to stimulate cAMP production. elifesciences.orgelifesciences.org This establishes a feedback loop where Ca²⁺ can drive PGE₂-mediated cAMP signaling.

Given that this compound functions by blocking prostaglandin receptors, it can indirectly modulate intracellular Ca²⁺ levels in systems where prostaglandins are upstream regulators of Ca²⁺-linked pathways. By inhibiting the action of prostaglandins like PGE₂, this compound would be expected to attenuate downstream signaling events, including prostaglandin-mediated Ca²⁺ flux. This indirect effect is contingent on the specific signaling architecture of the cell type, particularly the coupling of prostaglandin receptors to Ca²⁺-mobilizing second messengers like inositol (B14025) 1,4,5-trisphosphate (IP₃). nih.govnih.gov The cAMP pathway itself can influence Ca²⁺ signaling by several mechanisms, including the phosphorylation of IP₃ receptors and other key proteins involved in calcium homeostasis, an effect that can be either potentiating or inhibitory depending on the cell type. nih.govpnas.org Therefore, by blocking prostaglandin-induced cAMP changes, this compound can indirectly and secondarily influence these cAMP-mediated effects on Ca²⁺ flux.

Cross-talk with Other Second Messenger Systems

This compound has been a useful tool for exploring the cross-talk between the prostaglandin/cAMP pathway and other second messenger systems, most notably the signaling cascade initiated by bradykinin. nih.govresearchgate.net Bradykinin is an inflammatory mediator that, in human synovial fibroblasts, evokes the synthesis and release of prostaglandins and induces an increase in intracellular cAMP. nih.gov

In this system, this compound was shown to completely abrogate the bradykinin-induced cAMP response. nih.gov This finding indicates that the effect of bradykinin on cAMP levels is not direct but is mediated through the production of endogenous prostaglandins. By blocking the prostaglandin receptors, this compound effectively uncouples the bradykinin signal from the adenylate cyclase system. This demonstrates a clear point of cross-talk where the activation of bradykinin receptors (a G-protein coupled receptor often linked to the phosphoinositide pathway) leads to the activation of the prostaglandin synthesis pathway, which then engages the cAMP system. nih.govresearchgate.net

The interaction with the phosphoinositide signaling pathway is a critical area of signal transduction cross-talk. nih.gove-enm.org Many signaling molecules stimulate phospholipase C (PLC), leading to the generation of IP₃ and diacylglycerol (DAG), which in turn mobilize intracellular Ca²⁺ and activate protein kinase C (PKC), respectively. e-enm.org The cAMP pathway can exert inhibitory or potentiating effects on the phosphoinositide cascade. nih.gove-enm.org For instance, activation of the cAMP pathway can inhibit PLC activation or stimulate the inactivation of IP₃, thereby reducing Ca²⁺ mobilization. nih.gov As an antagonist of prostaglandin receptors that are often coupled to adenylate cyclase, this compound can interfere with this cross-talk. By preventing prostaglandin-mediated changes in cAMP levels, it can consequently alter the modulatory influence of the cAMP pathway on phosphoinositide signaling.

Biological Activities and Cellular Effects in Research Models

Renal Physiology Studies

Influence on Vasopressin-Stimulated Renal Adenyl Cyclase

In research conducted on hamster renal tissue homogenates, 7-Oxa-13-prostynoic acid has been shown to modulate the activity of adenyl cyclase, a key enzyme in the cellular response to hormones. oup.combioscientifica.com At a concentration of 10⁻⁴M, this compound did not affect the basal activity of adenyl cyclase or the stimulation of the enzyme by sodium fluoride (B91410) in medullary homogenates. oup.combioscientifica.com However, it did inhibit the enzymatic response to vasopressin, with a more pronounced effect observed at lower concentrations of the hormone. oup.combioscientifica.com This suggests that this compound may interfere with the coupling mechanism between the vasopressin receptor and the adenyl cyclase enzyme, rather than directly inhibiting the enzyme itself. oup.combioscientifica.com

Further studies using porcine granulosa cells and rat ovarian tissue also reported that this compound did not have an inhibitory effect on the luteinizing hormone (LH) stimulation of cyclic AMP (cAMP) formation, a process analogous to vasopressin stimulation of adenyl cyclase. annualreviews.org

Table 1: Effect of this compound on Renal Adenyl Cyclase Activity in Hamster Medullary Homogenates

ConditionAgent and ConcentrationObserved Effect on Adenyl Cyclase ActivityCitation
BasalThis compound (10⁻⁴M)No effect oup.combioscientifica.com
Stimulated (NaF)This compound (10⁻⁴M)No effect oup.combioscientifica.com
Stimulated (Vasopressin)This compound (10⁻⁴M)Inhibition of response, particularly at low vasopressin concentrations oup.combioscientifica.com

Modulation of Antidiuretic Hormone (ADH) Response

This compound has been identified as a prostaglandin (B15479496) antagonist that can modulate the physiological response to antidiuretic hormone (ADH), also known as vasopressin. oup.com In studies utilizing the isolated urinary bladder of the toad, a model system for studying ADH action, this compound demonstrated selective antagonism. oup.com It was found to reverse the anti-ADH activity of prostaglandin E2 (PGE2). oup.com However, it did not reverse the anti-ADH activity of an equieffective concentration of a synthetic prostaglandin endoperoxide analogue, 15-hydroxy-9,11-(epoxymethano)prosta-5,13-dien-1-oic acid (EPA-I). oup.com These findings suggest that the antagonistic action of this compound is specific to the pathway mediated by E-series prostaglandins (B1171923) and that other pathways, such as those potentially mediated by thromboxane (B8750289) A2, are not affected by this compound. oup.com

Reproductive Biology Research

Effects on Ovulation and Luteinization in Animal Models

Research indicates that this compound, through its action as a prostaglandin antagonist, can influence the processes of ovulation and luteinization. In a study involving transplanted rat ovarian follicles, this compound was investigated for its effect on luteinization induced by luteinizing hormone (LH) and prostaglandin E2. deepdyve.combioscientifica.com Another study highlighted that as a specific inhibitor of the prostaglandin contractile response, it blocked the effects of PGE1, PGE2, and also LH on the formation of cyclic AMP and progesterone (B1679170). ijsr.net These processes are fundamental to both the rupture of the follicle during ovulation and the subsequent formation of the corpus luteum (luteinization). ijsr.net

However, some studies have shown no inhibitory effect of this compound on LH-stimulated cAMP formation in porcine granulosa cells and rat ovarian tissue, suggesting that its role may be complex and tissue-specific. annualreviews.org Prostaglandins are considered to have a role in luteolysis, the regression of the corpus luteum, and inhibitors of their action can modulate this process. ijsr.net

Inhibition of Blastocyst Hatching and Implantation in in vitro Models

In the context of early embryonic development, this compound has been shown to be a potent inhibitor of blastocyst hatching in vitro. oup.comdeepdyve.com The hatching process, where the blastocyst emerges from the zona pellucida, is a critical step for successful implantation and is thought to be mediated by fluid accumulation within the blastocoele, a process influenced by prostaglandins. oup.comdeepdyve.com

In studies using mouse blastocysts cultured in protein-free media, this compound effectively inhibited hatching. oup.comdeepdyve.com It exhibited a steep dose-response curve, indicating a consistent inhibitory effect once a threshold concentration is reached. oup.comdeepdyve.com The median inhibitory dose (ID50) was determined to be significantly lower than that of other prostaglandin antagonists like meclofenamic acid, indomethacin, and phenidone, highlighting its high potency in this in vitro model. oup.comdeepdyve.com These findings provide circumstantial evidence for the involvement of endogenous prostaglandins in blastocyst expansion and the subsequent process of implantation. oup.comdeepdyve.com

Table 2: In Vitro Inhibition of Mouse Blastocyst Hatching by Prostaglandin Antagonists

CompoundMedian Inhibitory Dose (ID50)95% Confidence Limits (µM)Citation
This compound 0.81 µM 0.55–1.20 oup.comdeepdyve.com
Meclofenamic acid7.72 µM3.43–17.4 oup.comdeepdyve.com
Indomethacin9.08 µM1–67 oup.comdeepdyve.com
Phenidone20 µM92–263 oup.comdeepdyve.com

Influence on Hormone Secretion (e.g., LH, Testosterone) in Preclinical Models

The influence of this compound on hormone secretion is linked to its role as a prostaglandin antagonist. Research has shown that it can block the effects of luteinizing hormone (LH) on the formation of cyclic AMP and progesterone. ijsr.net Since progesterone is a key steroid hormone and a precursor for androgens like testosterone (B1683101), this suggests an indirect influence on testosterone synthesis. However, direct studies on its effect on testosterone secretion are limited.

In studies on rat ovarian tissue, it was noted that this compound did not inhibit LH stimulation of cAMP formation, indicating that its effects can be tissue- and species-specific. annualreviews.org The balance of evidence suggests that prostaglandins are not an essential link in the LH activation of cAMP production leading to progesterone synthesis in all models, and the efficacy of antagonists like this compound may vary. annualreviews.org

Endocrine System Investigations

Studies into the effects of this compound on the endocrine system have unveiled its capacity to interact with and modify hormonal signaling pathways, particularly concerning the thyroid and pituitary glands.

Modulation of Thyroid Hormone Secretion and Iodide Uptake in Thyroid Models

Research using dog thyroid slices has demonstrated that this compound can block the secretion of thyroid hormones. Specifically, it has been shown to inhibit the release of butanol-extractable radioiodine (BE¹³¹I), a marker for thyroid hormone secretion, that is induced by thyroid-stimulating hormone (TSH) and dibutyryl cyclic adenosine (B11128) monophosphate (DB-cAMP). This inhibitory action suggests that the integrity of the prostaglandin biosynthetic pathway is a necessary component for the normal secretion of thyroid hormones. The compound was also observed to block the TSH-induced formation of pseudopods at the apex of follicular cells, a key step in thyroglobulin endocytosis.

Furthermore, investigations into the mechanism of TSH action on the thyroid have utilized this compound as a prostaglandin antagonist. These studies have explored its effects on adenyl cyclase activation and cyclic AMP (cAMP) formation in isolated bovine thyroid cells and canine thyroid slices. The uptake of iodide by thyroid follicular cells is an essential step for the synthesis of thyroid hormones. While the direct effect of this compound on iodide uptake is a subject of ongoing research, its interference with TSH-mediated processes points to a potential indirect influence on this critical function.

Effects on Pituitary Hormone Release (e.g., TSH, ACTH, GH, LH)

The influence of this compound extends to the pituitary gland, which is responsible for producing several key hormones that regulate various bodily functions.

In studies using heifer anterior pituitary slices, this compound was found to inhibit the release of growth hormone (GH) that was stimulated by prostaglandin E₂ (PGE₂). Interestingly, while inhibiting GH release, the compound actually increased the pituitary's cAMP

Interference with Connective Tissue Activating Peptide (CTAP) Mechanisms

Gastrointestinal System Research

Research into the effects of this compound on the gastrointestinal system has explored its potential to act as a prostaglandin antagonist. In a study using a canine model, the compound's influence on gastric acid secretion was evaluated. nih.gov Gastric secretion was stimulated in the animals through a continuous intravenous infusion of histamine. nih.gov Once a stable plateau of gastric secretion was achieved, Prostaglandin E1 methyl ester (PGE1 ME), a known inhibitor of gastric secretion, was administered either alone or simultaneously with this compound. nih.gov

The findings indicated that this compound did not alter the gastric antisecretory effects of PGE1 ME. nih.gov This was observed even when this compound was administered at doses 20 to 50 times greater than the dose of PGE1 ME. nih.gov These results suggest that the prostaglandin antagonist properties of this compound may exhibit organ specificity, as its previously reported smooth muscle antagonism in vitro did not translate to an in vivo antagonism of prostaglandin-mediated gastric secretion inhibition in this model. nih.gov

Summary of this compound Effects on Gastric Secretion

Animal ModelSecretion StimulantInhibitory Agent StudiedKey Finding for this compoundReference
Canine (Dog)Histamine (intravenous infusion)Prostaglandin E1 methyl ester (PGE1 ME)Did not modify the gastric antisecretory action of PGE1 ME. nih.gov

Other Investigational Biological Activities

The effects of this compound have been investigated on vascular smooth muscle using isolated arterial strips. In studies involving rabbit aortic and canine renal arteries, the compound was shown to induce contractions on its own. nih.gov However, the maximum contraction achieved with this compound was approximately 50-60% of that induced by prostaglandins like PGE2 and PGF2alpha, indicating it is a partial agonist. nih.gov

Summary of this compound Effects on Isolated Arterial Tissue

Isolated Tissue ModelObserved Effect of this compound (Alone)Observed Effect in Presence of Prostaglandins (PGE2, PGF2alpha)Proposed MechanismReference
Rabbit Aortic StripsCauses contraction (partial agonist)Inhibits contractions induced by PGE2 and PGF2alphaPartial agonist at prostaglandin receptors nih.gov
Canine Renal Arterial StripsCauses contraction (partial agonist)Inhibits contractions induced by PGE2 and PGF2alphaPartial agonist at prostaglandin receptors nih.gov

The modulatory effects of this compound have also been examined in the context of bone cells. An in vitro study utilized freshly isolated rat osteogenic sarcoma cells to investigate the compound's impact on signaling pathways relevant to bone metabolism. researchgate.net The research focused on the production of cyclic AMP (cAMP), a key second messenger, in response to stimulation by Parathyroid Hormone (PTH) and Prostaglandin E2 (PGE2). researchgate.net

The results showed that this compound, categorized as a prostaglandin antagonist, effectively inhibited the production of cAMP that was stimulated by PGE2. researchgate.net This finding suggests that this compound can modulate the cellular activity of osteogenic cells by interfering with prostaglandin-mediated signaling pathways. researchgate.net The study concluded that the primary actions of PTH and PGE2 on these bone-derived cells are independent and that a prostaglandin is not involved in the initial action of PTH. researchgate.net

Summary of this compound Effects on Osteogenic Cells in vitro

In Vitro ModelStimulantMeasured OutcomeEffect of this compoundReference
Freshly isolated rat osteogenic sarcoma cellsProstaglandin E2 (PGE2)Cyclic AMP (cAMP) productionInhibited PGE2-stimulated cAMP production researchgate.net

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Antagonistic Activity

7-Oxa-13-prostynoic acid is a synthetic compound structurally related to natural prostaglandins (B1171923). ontosight.ai Its unique chemical structure is central to its biological activity as a prostaglandin (B15479496) antagonist. The core of its structure is a prostynoic acid backbone, which mimics the natural prostaglandin scaffold, allowing it to interact with prostaglandin receptors. ontosight.aikarger.com

The molecule's activity is also derived from its nature as a structural analog of prostaglandins, which enables it to act as a competitive inhibitor. pnas.orgcapes.gov.brnih.gov It can occupy the prostaglandin receptor site, preventing the binding of natural prostaglandins like PGE₁ and PGF₂α. karger.comresearchgate.net However, its interaction with the receptor does not always lead to a complete lack of response; in many systems, it acts as a partial agonist, meaning it can elicit a weak response on its own while simultaneously blocking the action of more potent, full agonists. karger.com This dualistic behavior underscores the importance of its specific structural features in modulating receptor activity.

Correlation Between Chemical Modifications and Biological Response

The biological activity of 7-oxa-prostynoic acid derivatives can be significantly altered by chemical modifications to the parent structure. Studies on analogs reveal a clear correlation between specific structural changes and the resulting biological response.

One notable modification is the introduction of a hydroxyl group at the 15-position, creating 7-oxa-15-hydroxy-13-prostynoic acid (PY2) . This modification was studied alongside the parent compound, referred to as PY1, in the context of their effects on adenyl cyclase activation in thyroid cells. oup.com While both compounds were investigated as prostaglandin antagonists, the presence of the 15-hydroxy group in PY2 alters its pharmacological profile, although the specific differences in potency or selectivity were not detailed in the available literature.

Further research into oxa-prostaglandin analogs has explored substitutions at other positions. For instance, the synthesis of 3-oxa-prostanoids and 7-thia-prostanoids (where sulfur replaces the oxygen) demonstrates the exploration of heteroatom substitutions within the prostaglandin framework to modulate activity. The specific biological activities of these particular analogs were not reported in detail, but their synthesis highlights the scientific effort to understand how replacing key carbon atoms with heteroatoms like oxygen or sulfur impacts the molecule's interaction with prostaglandin receptors.

Modifications to the alkyl side chain of prostaglandin analogs have also been shown to dramatically affect receptor affinity and biological potency. For example, replacing the terminal three carbons of the alkyl side chain with a phenyl group was found to increase both receptor affinity and luteolytic activity in other prostaglandin analogs. capes.gov.brnih.gov While this specific modification was not reported for this compound itself, it illustrates a key principle in the SAR of prostaglandin analogs: alterations to the side chains are a powerful tool for tuning biological response.

Comparison with Other Prostaglandin Antagonists and Analogs

This compound has been evaluated alongside a variety of other prostaglandin antagonists, revealing a wide spectrum of potencies and mechanisms of action. Its activity is often context-dependent, varying across different tissues and experimental models.

In studies on the inhibition of mouse blastocyst hatching, this compound was found to be significantly more potent than other prostaglandin antagonists. With a median inhibitory dose (ID50) of 0.81 μM, it was approximately 9.5 times more active than meclofenamic acid (ID50 of 7.72 μM) and more than 10 times more active than indomethacin (ID50 of 9.08 μM). oup.comdeepdyve.com

CompoundMedian Inhibitory Dose (ID50) for Mouse Blastocyst Hatching
This compound0.81 μM
Meclofenamic Acid7.72 μM
Indomethacin9.08 μM
Phenidone20 μM

Data sourced from Biology of Reproduction. oup.comdeepdyve.com

Despite its potency in some assays, the antagonistic effects of this compound are not always specific or consistent. In studies on isolated rat ovaries, it failed to act as a pure prostaglandin antagonist, as it produced its own significant biological effects at concentrations required to inhibit prostaglandin action. nih.gov Similarly, on vascular smooth muscle, it acts as a partial agonist, causing contractions on its own while antagonizing the contractile effects of PGE₂ and PGF₂α. karger.com This contrasts with non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which primarily act by inhibiting prostaglandin synthesis rather than by direct receptor antagonism. ebi.ac.ukwikipedia.org

Compared to polyphloretin phosphate , another compound studied for prostaglandin antagonism, this compound can show more specific action in certain contexts. For instance, one study noted that a high concentration of this compound inhibited contractions induced by PGE₂ and PGF₂α without affecting those caused by norepinephrine. karger.com

The field of prostaglandin receptor antagonists has evolved significantly, with the development of highly potent and selective agents. For example, antagonists of the thromboxane (B8750289) A2/prostaglandin H2 (TXA₂/PGH₂) receptor, such as SQ 29,548 (IC50 = 7.9 nM) and ONO 3708 (IC50 = 38 nM), demonstrate much higher potency in inhibiting platelet receptor binding than older, less specific compounds. nih.gov These newer antagonists often feature complex structures designed for high-affinity, competitive binding at specific prostaglandin receptor subtypes. nih.govnih.gov While a direct comparison of IC50 values across different assays is challenging, the nanomolar potency of these modern antagonists highlights the advances made since the initial investigations into compounds like this compound.

Pre Clinical Pharmacological and Biochemical Characterization

In Vitro Enzyme Inhibition Profiles (e.g., Prostaglandin (B15479496) Synthase, not direct cyclooxygenase inhibition but rather downstream effects)

In studies on human synovial fibroblasts, 7-Oxa-13-prostynoic acid was shown to abrogate the bradykinin-induced release of E-type prostaglandins (B1171923). researchgate.net This suggests an interference in the prostaglandin biosynthetic cascade. Furthermore, the compound has been shown to be a competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase, an enzyme responsible for the metabolic inactivation of prostaglandins. nih.gov This inhibition of prostaglandin degradation could, in some contexts, potentiate the effects of certain prostaglandins, adding a layer of complexity to its pharmacological profile.

However, in other systems, its inhibitory effects on prostaglandin-mediated responses are more prominent. For instance, it has been shown to block the effects of luteinizing hormone (LH) on progesterone (B1679170) formation, a process in which prostaglandins are thought to be intermediates. researchgate.net This body of evidence suggests that this compound does not act as a simple enzyme inhibitor but rather as a modulator of the prostaglandin pathway at multiple levels, including synthesis and downstream signaling.

Table 1: Summary of In Vitro Enzyme Interaction for this compound

Enzyme SystemObserved EffectModel System
Prostaglandin SynthesisInhibition of prostaglandin releaseHuman Synovial Fibroblasts
15-hydroxyprostaglandin dehydrogenaseCompetitive inhibitorNot specified

Receptor Selectivity and Specificity in Model Systems

This compound is primarily characterized as a prostaglandin antagonist, exerting its effects by competing with natural prostaglandins for their receptor binding sites. pnas.org Its selectivity appears to be directed towards certain types of prostaglandin receptors.

Research has demonstrated that this compound is a weak competitive inhibitor of the prostaglandin F2α (PGF2α) receptor in bovine corpora lutea. researchgate.netresearchgate.net In these studies, it had a significantly lower affinity for the PGF2α receptor compared to PGF2α itself, with a reported affinity that was 3,000- to 10,000-fold less. annualreviews.org

The compound also shows antagonistic activity at prostaglandin E (PGE) receptors. It has been found to inhibit the binding of radiolabeled PGE1 to its receptors. nih.gov In studies examining PGE2-induced cyclic AMP (cAMP) formation, this compound acted as a competitive antagonist with a reported inhibition constant (Ki) of 3 x 10⁻⁵ M. nih.gov The antagonistic effect appears to be specific to prostaglandin receptors, as it did not inhibit the binding of human chorionic gonadotropin (HCG) to its receptors in the same cell membrane preparations. nih.gov

Despite its classification as a prostaglandin antagonist, some studies have indicated a lack of specific antagonistic effects in certain tissues. For example, in the prepubertal rat ovary, this compound exhibited its own inherent effects on metabolism, which complicated the interpretation of its antagonistic properties against PGE1. nih.gov Similarly, it did not modify the gastric antisecretory actions of a PGE1 methyl ester in dogs, suggesting organ-specific effects. researchgate.net

Table 2: Receptor Interaction Profile of this compound

Receptor TargetInteraction TypeFindingModel System
Prostaglandin F2α (FP) ReceptorWeak Competitive Inhibitor3,000- to 10,000-fold lower affinity than PGF2αBovine Corpus Luteum Membranes
Prostaglandin E1 (EP) ReceptorInhibitorInhibited ³H-PGE1 bindingNot specified
Prostaglandin E2 (EP) ReceptorCompetitive AntagonistKi of 3 x 10⁻⁵ M for inhibition of PGE2-induced cAMP formationNot specified
Human Chorionic Gonadotropin (HCG) ReceptorNo InhibitionDid not inhibit ¹²⁵I-HCG bindingNot specified

Biochemical Pathways Affected

The interaction of this compound with prostaglandin receptors leads to the modulation of several intracellular signaling pathways, most notably those involving cyclic adenosine (B11128) monophosphate (cAMP).

A primary and well-documented effect of this compound is its ability to interfere with prostaglandin-mediated cAMP production. In human synovial fibroblasts, it completely abrogates the bradykinin-induced increase in intracellular cAMP concentrations. researchgate.net This effect is also observed in ovarian tissue, where it blocks the stimulatory effects of both PGE1 and LH on cAMP formation. nih.gov The antagonism of cAMP signaling cascades appears to be a central mechanism through which this compound exerts its biological effects.

The modulation of cAMP pathways has direct consequences on steroidogenesis. In ovarian models, the inhibition of LH- and prostaglandin-stimulated cAMP production by this compound leads to a blockage of progesterone synthesis. researchgate.netnih.gov Similarly, in isolated rat adrenal glomerulosa cells, it attenuates the aldosterone-stimulating effect of PGE2. oatext.com

Furthermore, the influence of this compound extends to the regulation of hormone release. For instance, it has been shown to potentiate the PGE2-induced release of luteinizing hormone (LH). In the thyroid, it can block the thyroid-stimulating hormone (TSH)-induced release of thyroid hormones, an effect that is thought to be mediated through the prostaglandin pathway. pnas.org These findings highlight the critical role of prostaglandin-mediated signaling in endocrine function and how a compound like this compound can be used to investigate these pathways.

Advanced Research Methodologies and Future Directions

Use in Target Identification and Mode of Action Elucidation for Other Compounds

7-Oxa-13-prostynoic acid has proven to be a valuable tool in the quest to identify molecular targets and elucidate the mechanisms of action for other compounds, particularly those within the prostanoid family. Its ability to act as a prostaglandin (B15479496) antagonist allows researchers to probe the involvement of prostaglandin receptors in various physiological and pathological processes. researchgate.netannualreviews.orgdeepdyve.com

By observing how this compound competes with or blocks the effects of other substances, scientists can infer the role of specific prostaglandin pathways. For instance, it has been instrumental in demonstrating the involvement of prostaglandins (B1171923) in processes like luteal cell function and inflammation. nih.gov When the application of this compound reverses or prevents the biological effect of a novel compound, it strongly suggests that the new compound's mechanism of action involves the prostaglandin system. This approach has been used to study the effects of various agents on cyclic AMP formation, a key second messenger in many cellular signaling pathways. pnas.org

Furthermore, this synthetic prostaglandin analog has been used to differentiate the actions of various prostanoids and their respective receptors. ahajournals.org For example, its differential antagonism of various prostaglandin-induced responses has helped to characterize the specificity of different prostaglandin receptors. ahajournals.org This is crucial for understanding the nuanced roles of different prostanoids in complex biological systems. The use of such antagonists is a classical pharmacological approach to de-orphanize receptors and understand the signaling cascades of newly discovered bioactive molecules.

Computational Modeling and Molecular Docking Studies of this compound and its Ligand Interactions

Computational modeling and molecular docking have become indispensable tools for investigating the interactions between ligands like this compound and their protein targets at a molecular level. These in silico methods allow researchers to predict and analyze the binding modes and affinities of small molecules within the binding sites of proteins, providing insights that can guide further experimental work. researchgate.netexplorationpub.commdpi.com

In the context of this compound, molecular docking studies would typically involve generating a three-dimensional model of the compound and docking it into the crystal structure of a relevant prostaglandin receptor, such as the EP or FP receptors. researchgate.netnih.gov The process calculates the most energetically favorable binding poses, revealing key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the receptor. nih.gov These studies can help to explain the compound's antagonistic activity by showing how it occupies the binding site and prevents the binding of endogenous prostaglandins.

The insights gained from these computational approaches are valuable for several reasons. They can help to:

Predict binding affinity: The calculated binding energy can provide an estimate of how tightly the ligand binds to the receptor. researchgate.net

Identify key residues: Docking studies can pinpoint the specific amino acid residues that are crucial for the interaction, which can then be validated through site-directed mutagenesis experiments.

Understand structure-activity relationships (SAR): By comparing the docking poses and scores of this compound with other prostaglandin analogs, researchers can understand how structural modifications influence binding and activity. ontosight.ai

Guide the design of new analogs: The detailed interaction map can inform the rational design of novel compounds with improved potency or selectivity.

Development of Novel Analogs with Enhanced Specificity or Potency for Research Applications

The development of novel analogs of this compound is an active area of research aimed at creating more precise tools for studying prostanoid signaling. While this compound has been a useful antagonist, the development of analogs with enhanced specificity for particular prostaglandin receptor subtypes or increased potency would significantly advance the field. annualreviews.orggoogle.com

The process of developing new analogs often begins with the information gathered from structure-activity relationship (SAR) studies and computational modeling of existing compounds like this compound. ontosight.ai By understanding which parts of the molecule are critical for receptor binding and antagonism, chemists can strategically modify the structure to improve its properties. This can involve:

Altering the alkyl side chains: Modifications to the length or composition of the side chains can influence receptor selectivity and metabolic stability.

Introducing different functional groups: The addition or substitution of functional groups can create new interactions with the receptor, potentially increasing binding affinity.

Modifying the core structure: Changes to the oxa-prostynoic acid backbone can lead to analogs with distinct pharmacological profiles.

The goal of this synthetic effort is to produce a new generation of molecular probes that can be used to dissect the complex and often overlapping functions of different prostaglandin receptors with greater precision. These improved analogs would be invaluable for in vitro and in vivo studies aimed at understanding the specific roles of prostanoid signaling in health and disease.

Unanswered Questions and Emerging Research Avenues in Prostanoid Signaling

Despite decades of research, many questions surrounding prostanoid signaling remain unanswered, and new avenues of investigation are continuously emerging. The complexity of the prostanoid system, with its multiple receptors and diverse downstream signaling pathways, presents a rich landscape for future research. nih.govashpublications.orgnih.gov

Some of the key unanswered questions include:

Receptor Dimerization and Crosstalk: How do different prostanoid receptors interact with each other and with other receptor systems? Understanding the potential for heterodimerization and signaling crosstalk is crucial for a complete picture of prostanoid function.

Tissue-Specific Signaling: How are the downstream signaling pathways of a single prostanoid receptor subtype tailored to elicit different responses in different cell types and tissues? aai.org The molecular mechanisms governing this context-dependent signaling are not fully understood.

Role in Disease Pathogenesis: While the involvement of prostanoids in inflammation and pain is well-established, their precise roles in the initiation and progression of many other diseases, including cancer and neurodegenerative disorders, are still being actively investigated. nih.gov

Intracellular Prostanoid Signaling: While prostanoids are known to act on cell surface receptors, there is growing evidence for intracellular actions and receptors. The nature and significance of this "inside-out" signaling remain a key area for exploration.

Q & A

Q. What methodological approaches are recommended for assessing the inhibitory effects of 7-Oxa-13-prostynoic acid on prostaglandin-dependent processes in vitro?

To evaluate its inhibitory effects, use protein-free culture media to minimize drug-protein binding interference, as demonstrated in mouse blastocyst hatching assays . Dose-response analyses should be performed with at least three biological replicates, calculating median inhibitory doses (ID₅₀) using probit or logit regression models. Include controls for non-specific spasmogenic activity, particularly in gastrointestinal muscle studies .

Q. What validation criteria should be applied when synthesizing this compound to ensure compound purity and biological activity?

Validate synthesis using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural confirmation. Purity (>95%) should be confirmed via HPLC with UV detection at 210 nm. Biological activity must be benchmarked against known prostaglandin antagonists (e.g., meclofenamic acid) in standardized assays such as adenylate cyclase inhibition or cyclooxygenase binding studies .

Q. How should researchers address the dual inhibitory mechanisms (prostaglandin synthesis vs. receptor binding) of this compound in experimental design?

Employ mechanistic studies with radiolabeled prostaglandins (e.g., ³H-PGE₂) to distinguish receptor binding inhibition from synthesis blockade. Combine these with enzyme activity assays (e.g., prostaglandin synthetase inhibition in homogenized tissues) and adenylate cyclase activity measurements to isolate non-specific effects .

Advanced Research Questions

Q. How do contradictory findings regarding the tissue-specific efficacy of this compound inform experimental design in prostaglandin antagonism studies?

Contradictions arise from its variable activity in gastrointestinal (rat fundus spasmogenicity) vs. reproductive (blastocyst hatching inhibition) tissues . To address this, design tissue-specific dose-response curves with parallel controls for endogenous prostaglandin levels. Use paired assays (e.g., muscle contraction and cyclooxygenase activity) in the same tissue to disentangle tissue-specific pharmacodynamics .

Q. What strategies can resolve discrepancies in dose-response relationships observed for this compound across different prostaglandin inhibition models?

Discrepancies in dose-response slopes (e.g., steep for blastocyst hatching vs. flat for indomethacin comparisons ) may reflect model-specific pharmacokinetics. Apply allometric scaling to adjust for tissue mass differences and use physiologically based pharmacokinetic (PBPK) modeling to account for tissue penetration variability. Cross-validate findings using ex vivo organ bath setups and in vivo implantation models .

Q. How does this compound compare to meclofenamic acid in terms of inhibitory potency and mechanisms in blastocyst hatching assays?

this compound exhibits higher potency (ID₅₀ = 0.81 µM) compared to meclofenamic acid (ID₅₀ = 7.72 µM) in mouse blastocyst assays . Mechanistically, this compound inhibits both prostaglandin synthesis and receptor binding, whereas meclofenamic acid primarily targets cyclooxygenase . Use dual-inhibitor studies with selective cyclooxygenase inhibitors (e.g., aspirin) to delineate pathway contributions .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results emerge (e.g., spasmogenic vs. inhibitory effects), apply triangulation by integrating biochemical, pharmacological, and functional assays. Document batch-to-batch variability in compound preparation .
  • Ethical Reporting : Adhere to FAIR data principles by depositing raw datasets (e.g., dose-response curves, spectral validation) in public repositories like Zenodo, with detailed metadata on experimental conditions .
  • Reproducibility : Follow the Beilstein Journal’s guidelines for experimental replication, including full disclosure of compound concentrations, incubation times, and tissue sources in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.